molecular formula C19H16F2O3 B5738997 5-[(2,4-DIFLUOROPHENYL)METHOXY]-3,4,7-TRIMETHYL-2H-CHROMEN-2-ONE

5-[(2,4-DIFLUOROPHENYL)METHOXY]-3,4,7-TRIMETHYL-2H-CHROMEN-2-ONE

Cat. No.: B5738997
M. Wt: 330.3 g/mol
InChI Key: FWLBPLGYZHGCSJ-UHFFFAOYSA-N
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Description

5-[(2,4-Difluorophenyl)methoxy]-3,4,7-trimethyl-2H-chromen-2-one is an organic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

5-[(2,4-difluorophenyl)methoxy]-3,4,7-trimethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2O3/c1-10-6-16(23-9-13-4-5-14(20)8-15(13)21)18-11(2)12(3)19(22)24-17(18)7-10/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLBPLGYZHGCSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OCC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,4-Difluorophenyl)methoxy]-3,4,7-trimethyl-2H-chromen-2-one typically involves the reaction of 3,4,7-trimethyl-2H-chromen-2-one with 2,4-difluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-[(2,4-Difluorophenyl)methoxy]-3,4,7-trimethyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted chromenones with various functional groups.

Scientific Research Applications

5-[(2,4-Difluorophenyl)methoxy]-3,4,7-trimethyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(2,4-Difluorophenyl)methoxy]-3,4,7-trimethyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(2,4-difluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate
  • 2-(2,4-Difluorophenyl)-5-methylpyridine
  • 3,5-Bis(trifluoromethyl)phenyl isocyanate

Uniqueness

5-[(2,4-Difluorophenyl)methoxy]-3,4,7-trimethyl-2H-chromen-2-one is unique due to its chromenone core structure combined with the difluorophenyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

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